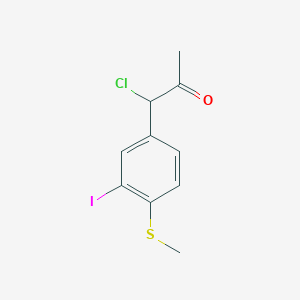![molecular formula C9H12F5NO2 B14056592 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluoro-2-azabicyclo[510]octane 2,2,2-trifluoroacetate is a bicyclic compound characterized by the presence of fluorine atoms and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and nitrogen-containing compounds.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This step may involve the use of catalysts and specific reaction conditions such as temperature and pressure.
Fluorination: The introduction of fluorine atoms into the bicyclic structure is achieved through fluorination reactions. Common reagents for this step include fluorine gas or fluorinating agents such as diethylaminosulfur trifluoride.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride: Similar in structure but differs in the presence of a hydrochloride group.
8-Azabicyclo[3.2.1]octane: A related compound with a different bicyclic structure.
Uniqueness
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate is unique due to the presence of multiple fluorine atoms and its specific bicyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12F5NO2 |
|---|---|
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
8,8-difluoro-2-azabicyclo[5.1.0]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11F2N.C2HF3O2/c8-7(9)5-3-1-2-4-10-6(5)7;3-2(4,5)1(6)7/h5-6,10H,1-4H2;(H,6,7) |
Clave InChI |
ZNBZBGQYWZOYSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2C(C1)C2(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)



